molecular formula C24H27N5O3 B2473578 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797756-93-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Cat. No.: B2473578
CAS No.: 1797756-93-4
M. Wt: 433.512
InChI Key: HSTCJBDBVLYIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a structurally complex molecule featuring three key pharmacophores:

  • Benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole): A lipophilic aromatic moiety known to enhance metabolic stability and blood-brain barrier penetration in CNS-targeting drugs .
  • Piperazine-ethyl-imidazole: A flexible linker system with a 2-phenyl-1H-imidazole substituent, which may contribute to receptor binding (e.g., serotonin or dopamine receptors) .
  • Acetamide core: A common motif in bioactive molecules, facilitating hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-23(26-20-6-7-21-22(16-20)32-18-31-21)17-28-12-10-27(11-13-28)14-15-29-9-8-25-24(29)19-4-2-1-3-5-19/h1-9,16H,10-15,17-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTCJBDBVLYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase could potentially affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response, and neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in the body. Potential effects could include changes in blood vessel dilation, immune response, and neuronal signaling.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known for their biological activity. The molecular formula is C23H30N4O3C_{23}H_{30}N_4O_3, and it has a molecular weight of approximately 414.52 g/mol.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of similar compounds derived from the benzo[d][1,3]dioxole scaffold. For instance, compounds with structural similarities have demonstrated promising results against various cancer cell lines.

Case Study: Anti-Proliferative Effects

In vitro studies have shown that derivatives of this compound exhibit significant anti-proliferative effects. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : Approximately 25.72 μM, indicating effective inhibition of cell growth.
  • Mechanism : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic application.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to arrest cells in the G0/G1 phase.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
  • Targeting Specific Kinases : Some derivatives exhibit selective inhibition of kinases involved in cancer progression.

Comparative Biological Activity Table

CompoundIC50 (μM)Cell LineMechanism
N-(benzo[d][1,3]dioxol-5-yl)-acetamide25.72MCF-7Apoptosis induction
3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)7.4VariousCell cycle arrest
4-(1H-benzo[d]imidazol-2-yl)-N-methylaniline45.2U87 glioblastomaPI3K inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Acetamide Derivatives

Compounds sharing the piperazine-acetamide backbone but differing in substituents include:

Compound Name/ID Structural Features Biological Activity/Findings References
Target Compound Benzo[d][1,3]dioxol-5-yl + 2-phenylimidazole-piperazine-ethyl-acetamide Hypothesized CNS/anticancer activity
29c () Piperazine-acetamide + benzo[b][1,4]oxazin-3-one Not specified; synthesized via HCTU/DIPEA
3d () Piperazine-acetamide + N,N-dimethyaminoethyl Anticancer evaluation (yield: 81.2%)
N-phenyl benzamide () Carbodiimide-mediated synthesis; thiazolidinone core Not specified

Key Observations :

  • The target compound ’s 2-phenylimidazole-ethyl group may enhance selectivity for imidazole-associated receptors (e.g., histamine H3 or 5-HT3) compared to simpler piperazine derivatives like 3d .
  • 29c and 29d () utilize benzooxazine substituents, which could confer distinct pharmacokinetic profiles (e.g., solubility) compared to the target’s benzodioxole .
Benzo[d][1,3]dioxol-5-yl Derivatives

Compound 74 () shares the benzodioxole moiety but incorporates a thiazole and cyclopropane carboxamide:

  • Structural Divergence : The thiazole and pyrrolidine groups in 74 suggest divergent targets (e.g., kinase inhibition) compared to the target compound’s imidazole-piperazine system .
  • Metabolic Implications : Benzodioxole groups are often associated with prolonged half-lives due to resistance to oxidative metabolism, a trait likely shared by both compounds .
Imidazole-Containing Analogues

Compounds in , and 8 feature imidazole/benzoimidazole cores:

  • Anticancer Benzoimidazoles () : Derivatives with N-substituted piperazines showed anticancer activity, suggesting the target’s 2-phenylimidazole may similarly target proliferative pathways .
  • Pyrazole-imidazole Hybrids () : These compounds highlight the reactivity of imidazole rings in forming thiophene and thiadiazole derivatives, implying the target’s imidazole could serve as a site for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.